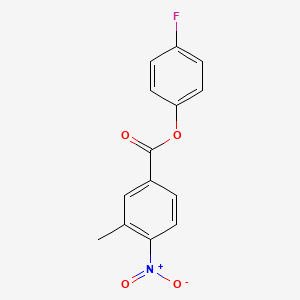

4-fluorophenyl 3-methyl-4-nitrobenzoate

Description

General Context of Fluorinated and Nitrated Aromatic Compounds

The introduction of fluorine and nitro groups onto aromatic rings dramatically alters a molecule's properties and reactivity, making such compounds cornerstones of modern chemistry. truman.edupatsnap.com

Fluorinated aromatic compounds are of great interest in medicinal chemistry and materials science. truman.edu Fluorine, as the most electronegative element, can enhance metabolic stability, bioavailability, and binding affinity of drug candidates by altering their electronic and lipophilic characteristics. chemicalbook.com This strategic incorporation of fluorine is a common tactic to block metabolic oxidation sites and improve the pharmacokinetic profile of a drug. chemicalbook.com In materials science, fluorinated aromatics are used to create advanced polymers and liquid crystals with unique thermal and chemical resistance properties. truman.edu

Aromatic nitro compounds are defined by the presence of a nitro group (-NO2) attached to an aromatic ring. patsnap.com The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic system. patsnap.com This feature makes them valuable intermediates in the synthesis of a wide range of materials, including dyes, polymers, pesticides, and pharmaceuticals. bond.edu.au The nitro group can be readily reduced to an amino group, a key functional group in the synthesis of many biologically active molecules.

Significance of Ester Linkages in Chemical Synthesis and Structure

The ester linkage, a covalent bond formed between a carboxylic acid and an alcohol, is a fundamental functional group in organic chemistry. Structurally, the ester group (R-COO-R') is polar but lacks a hydrogen-bond-donating proton, making esters generally less rigid and more volatile than their corresponding carboxylic acids. The electronic structure of the ester linkage, with its electrophilic carbonyl carbon, makes it susceptible to nucleophilic attack, a key aspect of its reactivity.

Esterification, the reaction to form esters, is a widely used transformation in organic synthesis. In medicinal chemistry, ester linkages are often employed in prodrugs to enhance membrane permeability by masking polar carboxylic acid or hydroxyl groups. Once absorbed, these ester linkages can be hydrolyzed by metabolic enzymes to release the active drug. In polymer chemistry, the polyester (B1180765) linkage is the backbone of major plastics and fibers.

Academic Research Trajectories for Complex Aromatic Esters

The academic pursuit of complex aromatic esters, such as those containing both fluoro and nitro substituents, is driven by the quest for novel molecules with tailored properties. Research often focuses on several key areas:

Synthesis and Methodology: Developing efficient and selective methods for synthesizing multifunctional aromatic esters is a constant area of research. This includes optimizing reaction conditions for processes like esterification and nitration. truman.edu

Medicinal Chemistry: Many studies investigate the biological activity of these esters. The combination of a fluorinated ring, a nitro group, and an ester linkage can lead to compounds with potential as antifungal, anticancer, or anti-inflammatory agents. truman.edu

Materials Science: The unique electronic and physical properties conferred by fluorine and nitro groups make these esters candidates for new materials, such as organic semiconductors or liquid crystals. truman.edu

Chemosensors and Probes: The specific reactivity and spectroscopic properties of nitroaromatics can be exploited in the design of chemical sensors. For instance, some nitrobenzoate compounds have been shown to act as chemoattractants for certain bacteria.

4-fluorophenyl 3-methyl-4-nitrobenzoate: A Detailed Profile

This section focuses specifically on the compound this compound, detailing its known properties, a plausible synthetic route, and its potential applications based on the chemistry of its constituent parts.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While limited experimental data is available in public literature, key identifiers and calculated properties provide a foundational understanding of the compound.

| Property | Value | Source |

| IUPAC Name | (4-fluorophenyl) 4-methyl-3-nitrobenzoate | truman.edu |

| Molecular Formula | C14H10FNO4 | truman.edu |

| Molecular Weight | 275.23 g/mol | truman.edu |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)F)N+[O-] | |

| InChI Key | ONQBHQRVVOKKNZ-UHFFFAOYSA-N |

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Step 1: Synthesis of 3-Methyl-4-nitrobenzoic Acid The precursor, 3-methyl-4-nitrobenzoic acid, can be synthesized through the oxidation of 2,4-dimethylnitrobenzene. patsnap.com This selective oxidation targets one of the methyl groups to form the carboxylic acid.

Step 2: Fischer Esterification The resulting 3-methyl-4-nitrobenzoic acid can then be esterified with 4-fluorophenol (B42351). A common method for this is the Fischer esterification, which involves reacting the carboxylic acid with the alcohol (in this case, a phenol) in the presence of a strong acid catalyst, such as sulfuric acid, and heat. truman.edu

A general reaction scheme is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2,4-Dimethylnitrobenzene | Oxidizing agent (e.g., O2, Co(OAc)2 catalyst) | 3-Methyl-4-nitrobenzoic acid |

| 2 | 3-Methyl-4-nitrobenzoic Acid, 4-Fluorophenol | Acid catalyst (e.g., H2SO4), Heat | This compound |

Detailed Research Findings and Potential Applications

While specific published research on this compound is not widely available, the known biological activities of its precursors and related structures suggest promising avenues for investigation.

Anticancer Research: The precursor acid, 4-methyl-3-nitrobenzoic acid, has been identified as an inhibitor of cancer cell migration in non-small cell lung cancer cells. It was shown to impair EGF-induced chemotaxis and actin polymerization, suggesting that esters derived from it could be developed as novel antimetastasis drugs.

Antifungal Activity: A study on derivatives of 3-methyl-4-nitrobenzoate revealed that several ester analogues exhibit significant antifungal activity against various Candida strains. The research highlighted that alkyl side chains on the ester group were important for bioactivity, suggesting that the 4-fluorophenyl group could confer unique and potent antifungal properties.

Synthetic Intermediate: As a complex aromatic ester, the compound serves as a versatile building block for creating more elaborate molecules in medicinal chemistry and materials science. truman.edu The fluorine atom provides a site for potential cross-coupling reactions, while the nitro group can be reduced to an amine for further functionalization. truman.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl) 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-9-8-10(2-7-13(9)16(18)19)14(17)20-12-5-3-11(15)4-6-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGCXVCCMPWIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecule's connectivity can be assembled. For 4-fluorophenyl 3-methyl-4-nitrobenzoate, a multi-faceted NMR approach is employed.

¹H NMR Analysis for Proton Environment Mapping

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In the case of this compound, distinct signals are expected for the aromatic protons on both phenyl rings and the methyl group protons.

The protons on the 3-methyl-4-nitrobenzoate moiety are expected to show a characteristic splitting pattern. The proton at C2 would likely appear as a singlet or a narrowly split doublet, while the protons at C5 and C6 would exhibit doublet and doublet of doublets patterns, respectively, due to coupling with each other. The electron-withdrawing nitro group at C4 and the ester functionality would deshield these protons, shifting their signals downfield.

The protons on the 4-fluorophenyl ring would present as a pair of doublets of doublets, characteristic of a para-substituted fluorobenzene. The fluorine atom at C4' will couple with the adjacent protons at C3' and C5', which in turn couple with the protons at C2' and C6'.

The methyl group protons (CH₃) at C3 would appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.1 - 8.3 | d | ~2.0 |

| H-5 | ~7.8 - 8.0 | dd | ~8.0, 2.0 |

| H-6 | ~7.6 - 7.8 | d | ~8.0 |

| H-2'/H-6' | ~7.1 - 7.3 | m | |

| H-3'/H-5' | ~7.0 - 7.2 | m | |

| -CH₃ | ~2.5 - 2.7 | s |

Note: These are predicted values based on analogous compounds and may vary slightly in an experimental setting.

¹³C NMR Analysis for Carbon Framework Assignment

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 14 distinct carbon signals are anticipated, one for each carbon atom in the molecule, assuming no accidental equivalence.

The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons attached to the nitro group (C4) and the fluorine atom (C4') will also be significantly affected, with the C-F carbon showing a characteristic large coupling constant in the ¹³C spectrum. The aromatic carbons will resonate in the typical downfield region, with their precise shifts influenced by the substituents on each ring. The methyl carbon will be the most upfield signal.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 - 166 |

| C-1 | ~128 - 130 |

| C-2 | ~130 - 132 |

| C-3 | ~138 - 140 |

| C-4 | ~150 - 152 |

| C-5 | ~124 - 126 |

| C-6 | ~129 - 131 |

| C-1' | ~147 - 149 (d, J ≈ 2-3 Hz) |

| C-2'/C-6' | ~122 - 124 (d, J ≈ 8-9 Hz) |

| C-3'/C-5' | ~116 - 118 (d, J ≈ 22-23 Hz) |

| C-4' | ~162 - 164 (d, J ≈ 250 Hz) |

| -CH₃ | ~17 - 19 |

Note: These are predicted values based on analogous compounds. 'd' denotes a doublet due to C-F coupling.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and confirm the connectivity between them, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would show correlations between H-5 and H-6 on the nitro-substituted ring, and within the aromatic system of the 4-fluorophenyl ring, confirming their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include:

The methyl protons to C-2, C-3, and C-4.

H-2 to the carbonyl carbon (C=O) and C-6.

H-2'/H-6' to the carbonyl carbon (C=O), confirming the ester linkage.

Protons on the fluorophenyl ring to other carbons within that ring, further solidifying their assignments.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy provides direct information about the fluorine's chemical environment. A single signal is expected for the fluorine atom in this compound. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely appear as a multiplet due to coupling with the ortho-protons (H-3' and H-5').

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ for the ester carbonyl group.

NO₂ Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1520-1560 cm⁻¹ and a symmetric stretch between 1340-1380 cm⁻¹. rsc.org

C-O Stretches: The ester C-O stretching vibrations would appear in the 1200-1300 cm⁻¹ region.

C-F Stretch: A strong absorption band in the region of 1210-1250 cm⁻¹ would be indicative of the C-F bond.

Aromatic C=C Stretches: Multiple bands of medium to weak intensity would be observed in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.

Aromatic C-H Stretches: These would be observed as weak to medium bands above 3000 cm⁻¹.

CH₃ Stretches: The C-H stretching of the methyl group would be found in the 2850-2960 cm⁻¹ range.

Predicted FT-IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 2960 | Weak |

| C=O Stretch (Ester) | 1730 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| C-F Stretch | 1210 - 1250 | Strong |

By integrating the data from these various spectroscopic methods, a comprehensive and unambiguous structural assignment for this compound can be achieved.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. For this compound, the Raman spectrum is expected to be characterized by vibrations originating from its distinct functional units: the 4-fluorophenyl ring, the 3-methyl-4-nitrobenzoate moiety, and the central ester linkage.

The nitro group (NO₂) typically exhibits strong Raman bands corresponding to its symmetric and asymmetric stretching modes. The symmetric stretching vibration is particularly intense in Raman spectra and is expected in the 1350-1300 cm⁻¹ region. Aromatic ring vibrations, including C-C stretching modes of both the fluorinated and the nitrated benzene (B151609) rings, are anticipated to appear in the 1625-1400 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings and the methyl group would be observed at higher wavenumbers, typically above 3000 cm⁻¹.

Other key expected Raman active modes include the C=O stretching of the ester group, which is generally a strong band, and vibrations involving the C-F bond. The analysis of these vibrational modes helps in confirming the molecular structure by identifying the key functional groups and their chemical environment. For instance, the position of the nitro group stretching band can be sensitive to the electronic effects of other substituents on the ring.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitro Group (NO₂) | Symmetric Stretch | 1350 - 1300 |

| Aromatic Rings | C=C Stretch | 1625 - 1400 |

| Ester Group | C=O Stretch | 1740 - 1720 |

| Aromatic/Methyl | C-H Stretch | 3100 - 3000 (Aromatic), ~2950 (Methyl) |

| Fluorophenyl Group | C-F Stretch | 1250 - 1100 |

Correlation of Experimental and Theoretical Vibrational Frequencies

To achieve a precise assignment of vibrational modes, experimental Raman and IR spectra are often correlated with theoretical calculations. Density Functional Theory (DFT) is a powerful quantum chemical method used for this purpose, with the B3LYP functional being a common choice. nih.govwikipedia.org Theoretical calculations provide a set of harmonic vibrational frequencies that correspond to the fundamental modes of the molecule.

However, a known discrepancy exists where theoretically computed vibrational frequencies are often higher than those observed experimentally. nih.gov This systematic overestimation arises from factors such as the calculation being performed on an isolated molecule in the gas phase (neglecting intermolecular interactions) and the inherent approximation in the theoretical model which assumes harmonic vibrations. nih.govresearchgate.net

To bridge this gap, a scaling factor is typically applied to the calculated frequencies. This scaling factor is refined to minimize the root-mean-square (RMS) error between the scaled theoretical frequencies and the experimental values. wikipedia.org For related molecules like 4-methyl-3-nitrobenzoic acid, this approach has been shown to reduce the RMS deviation significantly, leading to a reliable assignment of the observed spectral bands. nih.govwikipedia.org

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Hypothetical Unscaled Calculated Frequency (cm⁻¹) | Hypothetical Scaled Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1730 | 1795 | 1732 |

| Aromatic C=C Stretch | 1610 | 1670 | 1611 |

| NO₂ Symmetric Stretch | 1345 | 1395 | 1346 |

| C-O Stretch | 1260 | 1305 | 1259 |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₀FNO₄), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

The theoretical monoisotopic mass of C₁₄H₁₀FNO₄ is calculated to be 275.0594 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as definitive confirmation of the compound's elemental composition, a foundational step in its structural elucidation. PubChem provides a computed exact mass for the related compound methyl 3-methyl-4-nitrobenzoate (C₉H₉NO₄) as 195.05315777 Da, illustrating the level of precision involved. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly with techniques like electron ionization (EI), causes the molecular ion to fragment in a predictable manner based on its structure. Analyzing this fragmentation pattern provides a molecular fingerprint that helps confirm the connectivity of atoms. wikipedia.org For this compound, several key fragmentation pathways are expected.

The ester linkage is a common site for cleavage. One primary fragmentation would be the cleavage of the C-O bond of the ester, leading to two major fragments:

A 3-methyl-4-nitrobenzoyl cation (m/z = 164). This acylium ion is resonance-stabilized.

A 4-fluorophenoxy radical or a 4-fluorophenyl cation (m/z = 111 or 95, respectively).

Further fragmentation of the 3-methyl-4-nitrobenzoyl cation could involve the loss of the nitro group (NO₂, 46 Da) to give an ion at m/z = 118, or the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z = 136. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ and other small neutral molecules. youtube.com The presence of these specific fragments helps to piece together the original molecular structure.

| Proposed Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₁₄H₁₀FNO₄]⁺ | 275 |

| 3-methyl-4-nitrobenzoyl cation | [C₈H₆NO₃]⁺ | 164 |

| 4-fluorophenoxy cation | [C₆H₄FO]⁺ | 111 |

| Fragment from loss of NO₂ | [C₈H₆O]⁺ from m/z 164 | 118 |

| 4-fluorophenyl cation | [C₆H₄F]⁺ | 95 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. researchgate.net The structure of this compound contains several chromophores—parts of the molecule that absorb light—which are primarily the substituted benzene rings and the carbonyl group. nih.gov

The key chromophore is the 3-methyl-4-nitrobenzoate system. The benzene ring, the carbonyl group (C=O), and the nitro group (NO₂) form a conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths.

Two main types of electronic transitions are expected for this molecule:

π → π transitions:* These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These are expected to be the dominant feature in the spectrum. nih.gov

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl or nitro groups) to an antibonding π* orbital. nih.gov These transitions typically occur at longer wavelengths than the π → π* transitions.

The absorption spectrum would likely show a strong band below 300 nm, characteristic of the π → π* transition of the nitro-aromatic system, and potentially a weaker, longer-wavelength shoulder corresponding to the n → π* transition.

| Transition Type | Involved Orbitals | Expected Wavelength Range (λₘₐₓ) | Relative Intensity |

| π → π | π (aromatic/carbonyl) → π (aromatic/nitro) | 250 - 300 nm | High |

| n → π | n (oxygen) → π (carbonyl/nitro) | 300 - 350 nm | Low |

No Published Computational Studies Found for this compound

Extensive searches were conducted to locate literature pertaining to the quantum chemical calculations, molecular structure, and conformational analysis of this compound. These searches, aimed at uncovering data on Density Functional Theory (DFT) calculations, Ab Initio methods, basis set selection, bond lengths, bond angles, dihedral angles, and conformational isomers, did not yield any relevant results for this specific compound.

While computational studies are available for structurally related molecules, such as methyl 4-nitrobenzoate, methyl 3-methyl-4-nitrobenzoate, and 4-fluorophenyl 3-nitrobenzoate, the explicit focus of the requested article is solely on "this compound." Adhering to the strict instructional requirement to not introduce information outside the explicit scope, the absence of dedicated research on this compound prevents the generation of a scientifically accurate and detailed article as outlined.

Therefore, the requested article focusing on the computational and theoretical chemistry of "this compound" cannot be produced at this time due to the lack of available scientific literature.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Various computational analyses are employed to map out electron distribution and identify reactive sites.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.

For aromatic esters like 4-fluorophenyl 3-methyl-4-nitrobenzoate, the HOMO is typically localized on the more electron-rich phenyl ring system, while the LUMO is often centered on the electron-withdrawing nitrobenzoate moiety. The presence of the electron-withdrawing nitro group (-NO₂) and the fluorine atom (-F), along with the electron-donating methyl group (-CH₃), significantly influences the energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Phenyl Nitrobenzoate System

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| Energy Gap (ΔE) | 4.3 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT), delocalization, and hyperconjugation.

In this compound, significant delocalization is expected within the two aromatic rings. Key interactions would include:

π → π * interactions within the phenyl and nitrobenzoate rings, indicating electron delocalization that contributes to the stability of the aromatic systems.

n → π * interactions, such as the delocalization of lone pairs (n) from the oxygen atoms of the ester and nitro groups into the antibonding π* orbitals of the aromatic rings. These interactions are crucial for understanding the electronic communication between the substituent groups and the rings.

Hyperconjugation involving the methyl group, where σ(C-H) bonds interact with adjacent π* orbitals.

Table 2: Selected NBO Analysis Results for Illustrative Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O1) of Ester | π*(C=O) of Ester | 45.2 |

| π(Phenyl Ring) | π*(Nitrobenzoate Ring) | 15.8 |

| LP(O2) of Nitro | π*(N=O) | 60.5 |

Note: E(2) represents the stabilization energy. This data is hypothetical and illustrates the type of interactions expected. Specific values for this compound require dedicated calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecular surface. Different colors represent different electrostatic potential values:

Red: Regions of high negative potential, rich in electrons, susceptible to electrophilic attack.

Blue: Regions of high positive potential, electron-deficient, susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show:

Negative potential (red/yellow) concentrated around the oxygen atoms of the nitro and ester groups, making them sites for electrophilic attack.

Positive potential (blue) around the hydrogen atoms of the aromatic rings and the methyl group.

The fluorine atom would also contribute to the electrostatic potential, typically creating a region of negative potential due to its high electronegativity.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding and crystal packing.

Electronegativity (χ): The power of a molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness. A soft molecule is more reactive.

Local reactivity is described by Fukui functions, which indicate the change in electron density at a specific atom when an electron is added to or removed from the system. They help pinpoint the most reactive sites within the molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. For this compound, the Fukui functions would likely identify the oxygen atoms of the nitro group as primary sites for electrophilic attack and certain carbon atoms on the rings as potential sites for nucleophilic attack.

Vibrational Frequency Prediction and Normal Mode Analysis

Theoretical vibrational analysis, typically performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the normal modes of vibration, which include stretching, bending, and torsional motions of the atoms. Comparing the predicted spectrum with experimental data allows for the accurate assignment of vibrational bands to specific functional groups.

For this compound, key vibrational modes would include:

C=O stretching of the ester group, typically a strong band around 1720-1740 cm⁻¹.

Asymmetric and symmetric NO₂ stretching of the nitro group, appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O stretching of the ester linkage.

Aromatic C-H and C=C stretching vibrations.

C-F stretching , which is characteristic of the fluorophenyl group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Related Nitroaromatic Compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1735 |

| NO₂ Asymmetric Stretch | 1545 |

| NO₂ Symmetric Stretch | 1360 |

| Aromatic C=C Stretch | 1605, 1480 |

| C-F Stretch | 1250 |

Note: These are typical frequency ranges and specific values require calculation for the target molecule. Theoretical frequencies are often scaled to better match experimental values.

Nonlinear Optical (NLO) Properties Theoretical Prediction

Molecules with significant intramolecular charge transfer, typically those with electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. These materials have applications in optoelectronics, including frequency conversion and optical switching.

Theoretical calculations can predict NLO properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a key indicator of the second-order NLO activity of a molecule.

The structure of this compound, with its donor (methyl group, fluorophenyl ring) and acceptor (nitrobenzoate moiety) components, suggests potential for NLO activity. The ester linkage and the aromatic rings act as a π-bridge facilitating charge transfer. DFT calculations are commonly used to compute these properties.

Table 4: Illustrative Calculated NLO Properties for a D-π-A Molecule

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 5.8 Debye |

| Linear Polarizability (α) | 2.5 x 10⁻²³ esu |

| First-Order Hyperpolarizability (β) | 1.2 x 10⁻²⁹ esu |

Note: This data is for a representative donor-acceptor molecule and is not specific to this compound.

Reactivity and Reaction Pathways of the Compound

Ester Hydrolysis and Transesterification Kinetics

The ester bond in 4-fluorophenyl 3-methyl-4-nitrobenzoate is a primary site for nucleophilic attack, leading to hydrolysis or transesterification. The kinetics of these reactions are significantly influenced by the electronic nature of the substituents on both the acyl and the aryl portions of the molecule.

Ester hydrolysis, particularly under alkaline conditions, proceeds through a nucleophilic acyl substitution mechanism. The rate of this reaction is sensitive to the electronic effects of substituents on the benzene (B151609) rings. Electron-withdrawing groups, such as the nitro group on the benzoyl moiety and the fluorine atom on the phenoxy group, increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles like hydroxide (B78521) ions. This generally leads to an increased rate of hydrolysis compared to unsubstituted phenyl benzoate (B1203000). nih.govlibretexts.org

The effect of substituents on the reaction rate can be quantified using the Hammett equation, which relates the rate constant of a reaction to the electronic properties of the substituents. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which accelerates reactions that are favored by a decrease in electron density at the reaction center.

Table 1: Hammett Substituent Constants for Relevant Groups wikipedia.org

| Substituent | Position | σ Value |

| Nitro (NO₂) | para | +0.78 |

| Nitro (NO₂) | meta | +0.71 |

| Fluoro (F) | para | +0.06 |

| Fluoro (F) | meta | +0.34 |

| Methyl (CH₃) | meta | -0.07 |

The large positive σ value for the para-nitro group indicates a strong electron-withdrawing effect, which is expected to significantly accelerate the hydrolysis of the ester. The fluorine atom also contributes an electron-withdrawing inductive effect. The meta-methyl group is weakly electron-donating. Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown a good correlation with Hammett constants, with a positive reaction constant (ρ), indicating that the reaction is facilitated by electron-withdrawing substituents. seesaa.net For example, the rate constants for the alkaline hydrolysis of various substituted phenyl benzoates demonstrate this trend.

Transesterification, the exchange of the alkoxy or aryloxy group of an ester, can be catalyzed by acids or bases. utexas.edu In the case of this compound, reaction with another alcohol or phenol (B47542) in the presence of a suitable catalyst would lead to the formation of a new ester. The reactivity in transesterification reactions is also influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The 4-fluorophenoxide ion is a relatively good leaving group due to the electron-withdrawing nature of the fluorine atom.

Reactions of the Nitro Group

The nitro group on the 3-methyl-4-nitrobenzoate portion of the molecule is a key functional group that can undergo several important transformations.

Reduction to Amine Derivatives

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This reaction is particularly important as it converts a strongly electron-withdrawing group into a strongly electron-donating group, drastically altering the electronic properties of the aromatic ring. A variety of reducing agents can be employed for this purpose, and the choice of reagent is crucial to ensure chemoselectivity, especially in the presence of other reducible functional groups like the ester.

Common methods for the reduction of nitroarenes include catalytic hydrogenation (e.g., using H₂ with catalysts like Pd/C, PtO₂) and metal-based reductions (e.g., using Sn/HCl, Fe/HCl, or Zn/CH₃COOH). For molecules containing ester functionalities, milder and more selective methods are often preferred to avoid hydrolysis of the ester. Systems such as sodium borohydride (B1222165) in the presence of a transition metal salt (e.g., NaBH₄-FeCl₂) have been shown to be effective for the selective reduction of nitro groups while leaving ester groups intact. scispace.com

Table 2: Comparison of Selected Reagents for the Reduction of Aromatic Nitro Compounds Containing Ester Functionality

| Reagent/Catalyst | Substrate Example | Product | Yield (%) | Reaction Time | Reference |

| NaBH₄-FeCl₂ | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | 96 | 12 h | scispace.com |

| H₂ (1 atm), Pt/C | Ethyl 4-nitrocinnamate | Ethyl 4-aminocinnamate | 79 (selectivity) | - | researchgate.net |

| Fe/CaCl₂ | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | - | - | masterorganicchemistry.com |

| B₂pin₂/KOtBu | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | - | - | masterorganicchemistry.com |

The resulting amine, 4-fluorophenyl 3-methyl-4-aminobenzoate, would be a valuable intermediate for further synthetic modifications, such as diazotization and subsequent Sandmeyer reactions or as a building block for pharmaceuticals and dyes.

Role in Activated Aromatic Systems

The nitro group is a powerful electron-withdrawing group, and its presence on the benzoate ring significantly activates the aromatic system towards certain reactions. While it deactivates the ring towards electrophilic aromatic substitution, it strongly activates it towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group. wikipedia.orgrsc.org In the case of this compound, the nitro group is para to the ester linkage. While the ester group itself is not a typical leaving group in SNAr reactions on the acyl-bearing ring, the electronic activation provided by the nitro group is a key feature of this part of the molecule. This activation enhances the electrophilicity of the ring carbons, which can influence other reactions. libretexts.org

Reactions of the Fluorine Atom

The fluorine atom on the 4-fluorophenyl group is another key reactive site, primarily for nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

The fluorine atom on the phenyl ring can be displaced by a variety of nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. The ester group, being electron-withdrawing, activates the phenoxy ring towards such attacks, particularly at the para position where the fluorine is located. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. rsc.org

The rate of SNAr reactions is highly dependent on the nature of the leaving group. For activated aryl halides, the reactivity order is often F > Cl > Br > I. wikipedia.orgrsc.org This is contrary to the trend observed in aliphatic nucleophilic substitutions (SN2), where iodide is the best leaving group. The higher reactivity of fluorine in SNAr is attributed to its high electronegativity, which strongly polarizes the C-F bond and facilitates the initial rate-determining attack of the nucleophile on the electron-deficient carbon atom. wikipedia.org

Table 3: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Rate (approximate) |

| F | 3300 |

| Cl | 1 |

| Br | 0.8 |

| I | 0.4 |

Relative rates for the reaction of 2,4-dinitrohalobenzene with piperidine.

A wide range of nucleophiles can displace the fluorine atom, including alkoxides, phenoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) would yield 4-methoxyphenyl (B3050149) 3-methyl-4-nitrobenzoate.

Influence of Fluorine on Aromatic Reactivity

The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). For reactions where the transition state involves the build-up of negative charge on the ring, such as in nucleophilic aromatic substitution, the inductive effect of fluorine is dominant and activating. This effect stabilizes the negatively charged Meisenheimer intermediate, thereby increasing the reaction rate. wikipedia.org

In the context of the 4-fluorophenyl group of the title compound, the fluorine atom makes the phenoxy oxygen a better leaving group during ester hydrolysis compared to an unsubstituted phenyl group. It also activates the phenyl ring for potential nucleophilic attack, as discussed above.

Reactions at the Methyl Group

Following a comprehensive review of available scientific literature, no specific studies detailing the reactivity and side-chain functionalization of the methyl group for the compound this compound were identified. General principles of organic chemistry suggest that the methyl group on the aromatic ring, activated by its position and the electronic effects of the other substituents, could potentially undergo various transformations. However, without specific experimental data for this compound, any discussion would be speculative and fall outside the scope of this review.

Side-Chain Functionalization

No published research was found that specifically documents the side-chain functionalization of this compound. While the methyl group of related toluic acid derivatives can undergo reactions such as oxidation or halogenation, there is no available information to confirm these reactions for the title compound.

Mechanistic Studies of Specific Reactions

No mechanistic studies for any specific reactions involving this compound have been found in the public domain. Research on related molecules, such as the electrophilic aromatic substitution of methyl m-nitrobenzoate, exists but cannot be directly extrapolated to provide a scientifically accurate mechanistic understanding of the title compound's reactions.

Solid State Chemistry and Crystallographic Investigations

Crystal Growth and Characterization

No information is available in the reviewed literature regarding the specific methods for growing single crystals of 4-fluorophenyl 3-methyl-4-nitrobenzoate suitable for X-ray diffraction studies. Reports on related compounds often describe slow evaporation from various organic solvents as a common technique for obtaining high-quality crystals.

Single Crystal X-Ray Diffraction (SXRD) Analysis

As no crystallographic studies for this compound have been published, the subsequent subsections detailing its crystal structure remain unaddressed.

Determination of Crystal System and Space Group

There is no available data on the crystal system or space group of this compound.

Detailed Analysis of Molecular Conformation in the Solid State

A detailed analysis of the molecular conformation of this compound in the solid state is not possible without SXRD data. Such an analysis would typically involve the examination of bond lengths, bond angles, and dihedral angles within the molecule.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The nature of intermolecular interactions and the resulting crystal packing motifs for this compound have not been determined. Investigations into these aspects are contingent on the successful crystallographic analysis of the compound.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

A Hirshfeld surface analysis, which provides a quantitative description of intermolecular contacts, has not been performed for this compound, as this technique relies on existing crystallographic information.

Polymorphism Studies

There are no published studies on the potential polymorphism of this compound. Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure, and its investigation is a crucial aspect of solid-state characterization.

Derivatization and Analog Synthesis for Exploring Structure Reactivity Relationships

Systematic Structural Modifications on the 4-Fluorophenyl Moiety

The 4-fluorophenyl group in 4-fluorophenyl 3-methyl-4-nitrobenzoate functions as the leaving group (phenoxide) during nucleophilic acyl substitution reactions, such as alkaline hydrolysis. The nature and position of substituents on this phenyl ring significantly influence the stability of the resulting phenoxide ion, thereby affecting the reaction rate.

Modifications can be systematically introduced to explore these effects. Replacing the fluorine atom with other substituents allows for a direct comparison of their electronic influence. The Hammett equation is often used to correlate the reaction rates of substituted aromatic substrates with substituent constants (σ), which quantify the electron-donating or electron-withdrawing nature of a group. semanticscholar.org

Research Findings:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) at the para or ortho positions of the phenyl ring increase the rate of hydrolysis. researchgate.net These groups stabilize the negative charge on the phenoxide leaving group through inductive and resonance effects, making it a better leaving group. Kinetic studies on various substituted phenyl benzoates confirm that EWGs on the phenyl moiety enhance reactivity toward nucleophiles. nih.govresearchgate.net

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) decrease the rate of hydrolysis. These groups destabilize the phenoxide ion by increasing electron density, making it a poorer leaving group. semanticscholar.org

Halogens: The effect of other halogens (Cl, Br) compared to fluorine is also of interest. While all are electron-withdrawing, their inductive and resonance effects differ, leading to varied reaction rates. For instance, in the alkaline hydrolysis of substituted phenyl benzoates, the susceptibility to the inductive effect of ortho-substituents was found to be smaller than that for meta- and para-substituents. rsc.orgresearchgate.net

Below is a data table illustrating hypothetical structural modifications on the 4-fluorophenyl moiety and the predicted impact on the rate of alkaline hydrolysis.

| Original Moiety | Modified Moiety | Substituent (X) | Electronic Effect | Predicted Impact on Hydrolysis Rate |

| 4-Fluorophenyl | 4-Nitrophenyl | -NO₂ | Strong Electron-Withdrawing | Significant Increase semanticscholar.orgresearchgate.net |

| 4-Fluorophenyl | 4-Chlorophenyl | -Cl | Electron-Withdrawing | Increase researchgate.net |

| 4-Fluorophenyl | 4-Methylphenyl | -CH₃ | Electron-Donating | Decrease semanticscholar.org |

| 4-Fluorophenyl | Phenyl | -H | Reference | Decrease (relative to F) |

| 4-Fluorophenyl | 2,4-Dinitrophenyl | -NO₂ (x2) | Very Strong Electron-Withdrawing | Very Significant Increase researchgate.net |

Variations on the 3-Methyl-4-Nitrobenzoate Moiety

The 3-methyl-4-nitrobenzoate portion of the molecule is the acyl group. Modifications to this part directly affect the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack.

Research Findings:

The Nitro Group: The 4-nitro group is a powerful electron-withdrawing group, which significantly increases the partial positive charge on the carbonyl carbon, making the ester more susceptible to nucleophilic attack. brainly.comyoutube.com Its deactivating nature makes the benzene (B151609) ring less reactive towards electrophilic aromatic substitution but activates it for nucleophilic substitution. quizlet.comrsc.org Removing or replacing the nitro group with an electron-donating group would drastically reduce the ester's reactivity.

The Methyl Group: The 3-methyl group is a weak electron-donating group. Its presence slightly counteracts the effect of the nitro group. Moving the methyl group to a different position or replacing it with an electron-withdrawing group would further enhance the electrophilicity of the carbonyl carbon.

Synthesis of Analogs: The synthesis of analogs typically starts from the corresponding substituted benzoic acid. 3-Methyl-4-nitrobenzoic acid can be synthesized through the oxidation of 4-nitro-m-xylene (B166903) or the nitration of m-toluic acid. google.comchemicalbook.comgoogle.com From this acid, various esters can be prepared via standard esterification methods, such as reaction with a substituted phenol (B47542) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or by converting the acid to an acyl chloride followed by reaction with the phenol. researchgate.net

The following table outlines potential variations on the benzoate (B1203000) moiety and their predicted effect on reactivity.

| Original Moiety | Modified Moiety | Key Change | Electronic Impact on Carbonyl Carbon | Predicted Impact on Reactivity |

| 3-Methyl-4-nitrobenzoate | 4-Nitrobenzoate | Removal of 3-methyl group | Increased electrophilicity | Increase |

| 3-Methyl-4-nitrobenzoate | 3,5-Dinitrobenzoate | Addition of a second nitro group | Significantly increased electrophilicity | Significant Increase |

| 3-Methyl-4-nitrobenzoate | 3-Methylbenzoate | Removal of 4-nitro group | Significantly decreased electrophilicity | Significant Decrease |

| 3-Methyl-4-nitrobenzoate | 4-Amino-3-methylbenzoate | Replacement of -NO₂ with -NH₂ | Drastically decreased electrophilicity | Drastic Decrease |

Synthesis of Conformationally Restricted Analogs

The single bonds in the ester linkage (-O-C=O-) and between the phenyl rings and the ester group allow for considerable rotational freedom. This flexibility means the molecule can adopt numerous conformations, not all of which may be optimal for a given chemical reaction. Synthesizing conformationally restricted analogs, where this rotation is limited, is a powerful strategy to understand the "active" conformation.

Intramolecular Cyclization: One approach involves designing precursors that can undergo intramolecular cyclization to form a more rigid, often heterocyclic, structure that locks the two aryl rings in a fixed orientation. This strategy is common in the design of dipeptide analogs and other complex molecules. acs.orgnih.gov

Bridged Systems: Introducing a short atomic bridge between the two aromatic rings can create a rigid diaryl ether or related structure. The Ullmann condensation or Buchwald-Hartwig amination are modern synthetic methods used to form diaryl ether and diarylamine linkages, which can be adapted for creating such bridged systems. beilstein-journals.orgorganic-chemistry.orgnih.gov

Use of Rigid Scaffolds: Incorporating moieties like squaric acid can act as a rigid linker between two chemical fragments, serving as a "molecular metaphor" for more flexible structures. openmedscience.com For example, a squarate diester could be synthesized to hold the two aryl groups in a specific, planar, and rigid arrangement.

These strategies, while synthetically challenging, provide invaluable tools for dissecting the conformational requirements of chemical reactivity.

Impact of Structural Changes on Chemical Properties (excluding biological effects)

The structural modifications detailed in the preceding sections have a profound and predictable impact on the chemical properties of the ester, most notably its susceptibility to nucleophilic acyl substitution.

The rate of alkaline hydrolysis serves as an excellent quantitative measure of this reactivity. Kinetic studies on series of substituted phenyl benzoates have consistently shown that the reaction proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. nih.gov The rate-determining step is typically the formation of this intermediate.

Effect of Substituents on the Phenyl Ring (Leaving Group): As established, electron-withdrawing substituents on the phenoxy ring stabilize the forming negative charge in the transition state and the final phenoxide product, thus accelerating the reaction. The Hammett plots for these reactions are generally linear, confirming a consistent mechanism across the series. nih.govsemanticscholar.org

Effect of Substituents on the Benzoyl Ring (Acyl Group): Electron-withdrawing groups on the benzoyl ring increase the electrophilicity of the carbonyl carbon, making it a more favorable target for the attacking nucleophile (e.g., OH⁻), which also accelerates the reaction. A larger Hammett ρ (rho) value for substituents on the benzoyl ring compared to the phenyl ring indicates that the reaction is more sensitive to electronic changes in the acyl portion than in the leaving group portion. nih.gov

Steric Effects: Steric hindrance, particularly from substituents at the ortho positions of either ring, can significantly impact reactivity. mnstate.edu An ortho-substituent on the benzoyl ring can hinder the approach of the nucleophile to the carbonyl carbon. An ortho-substituent on the phenoxy ring can create steric strain that may be released upon cleavage, or it can hinder solvation of the leaving group. Studies have shown that the steric effect of ortho substituents is approximately independent of the solvent. researchgate.net

The following interactive table summarizes experimental findings on the impact of substituents on the hydrolysis rates of various phenyl benzoates, illustrating the principles discussed.

Potential Applications in Non Biological Chemical Research

As Synthetic Intermediates

The molecular architecture of 4-fluorophenyl 3-methyl-4-nitrobenzoate makes it a promising candidate as a synthetic intermediate for the construction of more elaborate chemical structures. The presence of multiple functional groups—the ester, the nitro group, the methyl group, and the fluorine atom—provides several reaction sites for chemical modification.

As a substituted benzoate (B1203000), this compound can serve as a valuable building block for creating more complex organic molecules. evitachem.cominnospk.com The ester linkage can be hydrolyzed to yield 3-methyl-4-nitrobenzoic acid and 4-fluorophenol (B42351), which are themselves useful precursors in various synthetic pathways. The nitro group is particularly versatile; it can be reduced to an amino group, which then opens up a vast array of possible transformations, such as diazotization reactions or the formation of amides and sulfonamides. This versatility is crucial in the synthesis of fine chemicals and functional molecules. For instance, related nitroaromatic compounds are key intermediates in the preparation of various organic products. google.com

In the context of multi-step syntheses, this compound can be strategically employed to introduce specific structural motifs into a target molecule. The fluorinated phenyl ring is a common feature in many specialty chemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. The synthesis of complex molecules often involves a series of carefully planned steps, and compounds like this, with their distinct reactive sites, can be pivotal. nih.govorgsyn.org For example, a related compound, methyl 4-fluoro-3-nitrobenzoate, is used to prepare dimethyl 3-nitro-3',4-oxydibenzoate. fishersci.comchemicalbook.com This highlights the role of such nitrobenzoate derivatives as key components in the assembly of larger, more complex structures. A structurally similar compound, (4-Fluorophenyl) 4-methyl-3-nitrobenzoate, is also noted for its potential as a valuable building block in synthesizing more intricate molecules. evitachem.com

In Materials Science

The inherent properties of this compound, particularly the presence of aromatic rings and the potential for tuning its electronic properties, suggest its utility in the field of materials science. evitachem.com

Specialty polymers are known for their high performance in demanding environments, often exhibiting enhanced thermal stability, chemical resistance, and specific mechanical properties. taylorfrancis.com The incorporation of fluorinated and aromatic moieties, such as those present in this compound, into polymer structures can lead to materials with improved durability and resistance to chemical degradation. While direct research on the use of this specific compound in polymers is not widely documented, related fluorinated and nitro-containing compounds are utilized in the formulation of specialty polymers and coatings to enhance their performance characteristics. innospk.com The aromatic rings contribute to rigidity and thermal stability, while the fluorine atom can impart hydrophobicity and oleophobicity, leading to surfaces with non-stick and easy-to-clean properties.

Organic molecules with electron-donating and electron-withdrawing groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics, such as optical switching and data storage. nih.gov The structure of this compound, with the nitro group (an electron-withdrawing group) and the potential for intramolecular charge transfer across the aromatic systems, suggests that it could possess NLO activity.

In Analytical Chemistry

In the field of analytical chemistry, well-characterized chemical compounds can serve as standards for the development and validation of analytical methods. While there is no specific information on the use of this compound in this capacity, related compounds like methyl 4-fluoro-3-nitrobenzoate are employed as standards in chromatographic techniques. This allows for the accurate quantification of related substances in complex mixtures. Given its stable structure and defined molecular weight, this compound could potentially be used as a reference compound in techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of similar aromatic nitro compounds.

As Reference Standards in Chromatographic Techniques

The utility of a compound as a reference standard in chromatography hinges on its purity, stability, and distinct detectability. This compound possesses molecular features that make it a promising candidate for such applications, particularly in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

In the context of HPLC, the presence of two aromatic rings in the structure of this compound suggests that it would exhibit strong interactions with phenyl-based stationary phases. Phenyl stationary phases are known to provide unique selectivity for aromatic and unsaturated compounds through π-π interactions. The separation of positional isomers of aromatic compounds and analytes with varying substituent groups can be effectively achieved using these types of columns. Therefore, this compound could serve as a valuable reference marker for the separation of other aromatic esters or nitroaromatic compounds. Its retention behavior could be used to calibrate and validate HPLC methods for the analysis of complex mixtures containing structurally related molecules.

For Gas Chromatography, the nitro group in this compound makes it particularly amenable to detection by an Electron Capture Detector (ECD). The ECD is highly sensitive to compounds with electronegative functional groups, such as nitro groups and halogens. This high sensitivity would allow for the detection of trace amounts of the compound, a critical attribute for a reference standard used in environmental analysis or quality control processes where low detection limits are often required. Analytical methods for nitroaromatic compounds, such as those outlined by the National Institute for Occupational Safety and Health (NIOSH) for workplace air monitoring, rely on calibrated instrumentation using standards of known concentration.

The defined molecular weight and chemical formula of this compound would also be advantageous for its use as an internal standard in mass spectrometry-based detection methods coupled with chromatography (e.g., GC-MS or LC-MS). An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other analytes. The distinct mass of this fluorinated and nitrated ester would likely prevent its signal from overlapping with those of many common analytes.

Table 1: Potential Chromatographic Applications of this compound as a Reference Standard

| Chromatographic Technique | Detector | Rationale for Use as a Reference Standard |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV-Vis, MS | Strong interaction with phenyl stationary phases due to aromatic rings, providing a distinct retention time for method calibration. |

| Gas Chromatography (GC) | Electron Capture Detector (ECD), MS | High sensitivity of the ECD to the nitro and fluoro groups, allowing for trace-level detection and quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer | Unique mass-to-charge ratio allows it to be used as an internal standard for the quantification of other analytes. |

Reagents in Specific Chemical Assays

Beyond its potential as a reference standard, this compound could also function as a reagent in specific chemical assays. The reactivity of the ester linkage and the electronic properties conferred by the nitro and fluoro groups are key to these potential applications.

The ester bond in this compound can undergo nucleophilic attack, leading to the release of the 4-fluorophenol and 3-methyl-4-nitrobenzoate moieties. This reactivity could be exploited in assays designed to detect or quantify certain nucleophiles. For instance, in a colorimetric or fluorometric assay, the release of 4-fluorophenol or a derivative could be linked to a change in optical properties.

Furthermore, nitroaromatic compounds are known to be electrochemically active. The nitro group can be reduced, and this property forms the basis of various electrochemical sensors. It is plausible that this compound could be used in the development of electrochemical assays, where its reduction potential could be modulated by its interaction with specific analytes.

In the realm of synthetic chemistry, while not a direct assay, the compound can serve as a building block. For example, a structurally similar compound, Methyl 3-fluoro-4-nitrobenzoate, is utilized as an intermediate in organic synthesis. The presence of the fluoro and nitro groups in this compound allows for various chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine. These reactions are fundamental in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The fluorinated phenyl group, in particular, is a common motif in drug discovery, as fluorine substitution can enhance metabolic stability and bioavailability.

Table 2: Potential Roles of this compound as a Reagent

| Type of Assay/Application | Role of the Compound | Underlying Chemical Principle |

|---|---|---|

| Nucleophile Detection Assay | Substrate | Cleavage of the ester bond by a nucleophile, leading to the release of a detectable species (e.g., 4-fluorophenol). |

| Electrochemical Sensor Development | Electroactive Species | Reduction of the nitro group at a specific potential, which could be altered by the presence of an analyte. |

| Organic Synthesis | Building Block/Intermediate | The reactive sites (ester, nitro group, fluorinated ring) allow for further chemical modifications to synthesize more complex molecules. |

Future Research Directions and Unexplored Avenues

Exploration of Stereoselective Synthetic Pathways

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. While the structure of 4-fluorophenyl 3-methyl-4-nitrobenzoate does not inherently possess a chiral center, the introduction of chirality through synthetic modifications is a significant area for future research.

One promising avenue is the development of stereoselective routes to chiral derivatives of this compound. Research into the stereoselective synthesis of other nitro compounds, such as chiral nitro alcohols and nitroesters, has demonstrated the feasibility of creating stereocenters with high precision. unimi.itresearchgate.netresearchgate.net Methodologies like using chiral auxiliaries, which are enantiopure appendages that guide the formation of new stereocenters, could be adapted for this purpose. ethz.ch For instance, a chiral alcohol could be used in the esterification step instead of 4-fluorophenol (B42351), or a chiral center could be introduced on the benzoate (B1203000) ring's methyl group.

Furthermore, organocatalysis presents a powerful tool for achieving enantioselectivity. unimi.it Strategies involving Cinchona-derived catalysts have been successful in the synthesis of chiral nitroesters and could be investigated for creating analogs of this compound with one or more stereocenters. unimi.it The goal would be to produce enantiomerically pure compounds that could exhibit unique biological activities or serve as chiral building blocks in more complex syntheses.

Advanced Reaction Mechanism Probing

A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols and predicting chemical behavior. For this compound, future research should focus on elucidating the intricacies of its formation and subsequent reactions.

The Fischer esterification, a common method for preparing esters from carboxylic acids and alcohols, is known to be a reversible process. truman.edubond.edu.au Advanced studies could employ kinetic analysis and in-situ monitoring techniques (e.g., NMR spectroscopy) to precisely map the reaction profile for the synthesis of this compound. This would involve investigating the role of acid catalysts, such as sulfuric acid, and the effect of reaction conditions on the equilibrium position and reaction rate. google.comresearchgate.net

Understanding the electrophilic aromatic substitution mechanism for the nitration of the parent benzoic acid is also crucial. quora.com Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states and intermediates involved in both the nitration and esterification steps. mdpi.com This would provide valuable insights into the electronic effects of the fluorine and methyl substituents on the reactivity of the aromatic rings.

Investigation of Novel Catalytic Transformations

Catalysis offers efficient and sustainable pathways for chemical synthesis. Future research on this compound should explore novel catalytic transformations to both synthesize the compound and utilize it as a substrate for further reactions.

Recent advances in catalysis have introduced non-noble metal catalysts for carbonylative reactions, such as the use of low-valent tungsten to synthesize benzoates. nih.gov Applying such methods to the synthesis of this compound could offer more cost-effective and environmentally friendly alternatives to traditional methods. Similarly, palladium-catalyzed reactions are widely used for the synthesis of substituted aromatic compounds and could be adapted for this purpose. mdpi.com

Furthermore, the nitro group in this compound is a versatile functional group that can undergo various catalytic transformations. The catalytic reduction of nitroaromatics to amines is a particularly important reaction, as the resulting amino compounds are often valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.govmdpi.com Research into efficient and selective catalysts, including those based on copper or cobalt nanocomposites, for the reduction of the nitro group in this compound could unlock new synthetic possibilities. researchgate.netmdpi.com The fluorinated phenyl ester moiety also presents opportunities for catalytic cross-coupling reactions.

Computational Design of Novel Analogs for Specific Chemical Functions

Computational chemistry provides a powerful platform for the rational design of new molecules with tailored properties. For this compound, computational modeling can guide the development of novel analogs with specific chemical functions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of derivatives of this compound. mdpi.comijirset.com These models use molecular descriptors to establish a mathematical relationship between a compound's structure and its activity. By analyzing the impact of different substituents on properties like antifungal activity, as has been done for related nitrobenzoate derivatives, it is possible to design new analogs with enhanced potency. mdpi.com

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 4-fluorophenyl 3-methyl-4-nitrobenzoate with high purity?

- Methodological Answer : The synthesis typically involves esterification between 3-methyl-4-nitrobenzoic acid derivatives and 4-fluorophenol. Key steps include:

- Activation of the carboxylic acid using coupling agents like DCC/DMAP or HATU to form an active ester intermediate.

- Nucleophilic acyl substitution with 4-fluorophenol under anhydrous conditions (e.g., THF or DCM as solvents).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Purity validation by HPLC (≥95%) and characterization using H/C NMR and FTIR to confirm ester linkage formation .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : F NMR confirms the presence of the fluorine substituent (δ ~ -110 ppm for aromatic F). H NMR identifies methyl (δ ~2.5 ppm) and nitro group proximity via splitting patterns.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS detects the molecular ion peak (e.g., [M+H] at m/z 304.06) and fragmentation patterns consistent with nitro and ester groups .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the nitro group’s planarity and steric effects from the methyl substituent .

Q. What safety protocols are essential when handling nitroaromatic compounds like this compound?

- Methodological Answer :

- Use explosion-proof equipment due to nitro group instability under heat or friction.

- Conduct reactions in fume hoods with blast shields; avoid metal spatulas to prevent static discharge.

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Waste disposal via neutralization (e.g., reduction with Fe/NHCl) before aqueous disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperature (123 K) to minimize thermal motion .

- Structure Refinement : SHELXL refines positional and anisotropic displacement parameters, with emphasis on the nitro group’s orientation and potential disorder .

- Visualization : ORTEP-3 diagrams highlight bond distortions caused by steric hindrance between the methyl and nitro groups .

Q. What strategies mitigate conflicting spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous proton environments (e.g., overlapping aromatic signals).

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G*) to resolve discrepancies .

- Isotopic Labeling : Use N-labeled nitro groups to simplify NMR splitting patterns and confirm resonance assignments .

Q. How do the electronic effects of the nitro and fluoro substituents influence the compound’s reactivity?

- Methodological Answer :

- Hammett Analysis : The nitro group (σ = 1.43) and fluorine (σ = 0.06) create a meta-directing, electron-deficient aromatic ring, favoring electrophilic substitution at specific positions.

- Hydrolysis Studies : Under basic conditions, the ester undergoes nucleophilic attack at the carbonyl, with rate constants determined by the electron-withdrawing nitro group (k measured via UV-Vis kinetics) .

Q. What computational methods predict the stability and degradation pathways of this compound under varying conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate thermal decomposition pathways (e.g., nitro group elimination) using ReaxFF force fields.

- QSPR Models : Correlate substituent effects (Hammett σ, molar refractivity) with hydrolysis rates in aqueous buffers (pH 7–12) .

- DFT Calculations : Assess transition states for ester hydrolysis or nitro reduction, comparing activation energies for mechanistic insights .

Q. How to analyze crystal packing and intermolecular interactions using crystallographic data?

- Methodological Answer :

- Intermolecular Contacts : Use Mercury Software to measure C–H···O hydrogen bonds between nitro oxygen and adjacent aromatic hydrogens (d = 2.6–3.0 Å).

- π-π Stacking : Analyze centroid distances (3.4–3.8 Å) between fluorophenyl and nitrobenzene rings using PLATON .

- Hirshfeld Surfaces : Quantify contact contributions (e.g., O···H interactions = 25%, F···H = 8%) to assess packing efficiency .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.